molecular formula C16H24N2O B5027386 2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide

2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide

Cat. No.: B5027386
M. Wt: 260.37 g/mol
InChI Key: HJCYJWGKGOQYCG-UHFFFAOYSA-N
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Description

2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are structurally related to fentanyl, a potent synthetic opioid used for pain management. The chemical structure of this compound includes a phenyl group, a piperidine ring, and an acetamide moiety, which contribute to its pharmacological properties .

Properties

IUPAC Name

2-phenyl-N-(1-propan-2-ylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13(2)18-10-8-15(9-11-18)17-16(19)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCYJWGKGOQYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide involves binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The compound primarily targets the mu-opioid receptor, which is responsible for its potent analgesic properties .

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid with a similar structure.

    2-Fluoroisobutyrfentanyl: Another fentanyl analogue with a fluorine substitution.

    2-Methylacetylfentanyl: A methyl-substituted analogue of fentanyl.

Uniqueness

2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is unique due to its specific structural modifications, which may result in different pharmacological properties compared to other fentanyl analogues. These modifications can affect its potency, efficacy, and safety profile .

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